4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several different functional groups, including a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the oxadiazole and triazole rings might participate in reactions with nucleophiles or electrophiles .Scientific Research Applications
Photoinduced Molecular Rearrangements
Research into the photochemistry of 1,2,4-oxadiazoles has shown their ability to undergo photolytic species formation leading to the development of 1,2,4-triazoles under certain conditions. This transformation occurs through heterolytic cleavage and captures of nucleophilic reagents, indicating a path for synthesizing triazoles via photoinduced rearrangements (Buscemi et al., 1996).
Anticancer Evaluation
A series of 1,2,4-oxadiazol derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds have shown good to moderate activity, indicating their potential use in cancer treatment strategies (Yakantham et al., 2019).
Photoreactivity and Applications in Synthesis
The study of the photoreactivity of fluorinated 1,2,4-oxadiazoles has opened avenues for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This research emphasizes the unique properties of fluorinated compounds in photochemical reactions, providing insights into the synthesis of target fluorinated structures with potential applications in various fields (Pace et al., 2004).
Synthesis and Biological Evaluation of Carbazole Derivatives
Novel carbazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. This research demonstrates the significance of carbazole-based compounds in developing new therapeutic agents, with some showing significant activity against bacterial and fungal strains, as well as human breast cancer cell lines (Sharma et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-10-5-7-11(8-6-10)16-23-17(28-25-16)14-15(22)27(26-24-14)13-4-2-3-12(9-13)18(19,20)21/h2-9H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNQZTIYWDWENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.